3-(3-Hydroxyphenyl)-2-methylbenzoic acid
Description
Significance of Phenyl-Substituted Benzoic Acids in Contemporary Chemical and Biological Sciences
Phenyl-substituted benzoic acids, more commonly known as biphenyl (B1667301) carboxylic acids, are recognized for their important role in the development of new drugs and functional materials. ajgreenchem.comrsc.org The biphenyl structure is a key feature in many biologically active compounds, contributing to activities such as anti-inflammatory, antimicrobial, and anticancer effects. ajgreenchem.com This is due to the rigid, yet conformationally flexible, nature of the biphenyl system, which allows it to interact with biological targets like enzymes and receptors. rsc.org For instance, some biphenyl carboxylic acid derivatives have been investigated as potential anticancer agents, showing promising activity against various cancer cell lines. ajgreenchem.com The carboxylic acid group itself enhances the polarity and hydrophilicity of these molecules, which can improve their bioavailability. rsc.org
Historical Context and Evolution of Research on Hydroxylated and Methylated Benzoic Acid Derivatives
The synthesis of biphenyl compounds has a rich history, with early methods like the Wurtz-Fittig reaction and the Ullmann reaction paving the way for the creation of these complex molecules. rsc.org The Ullmann reaction, first reported in 1901, utilized copper to couple aryl halides and was a significant step in forming carbon-carbon bonds between aromatic rings. wikipedia.org Over the last century, these methods have been refined, and new, more efficient techniques have emerged. The advent of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, has revolutionized the synthesis of substituted biphenyls, allowing for greater control and a wider range of accessible structures. wikipedia.orglibretexts.org
Research into hydroxylated and methylated benzoic acids has also seen significant evolution. The introduction of hydroxyl (-OH) and methyl (-CH₃) groups to the benzoic acid core can profoundly influence the molecule's properties. Hydroxyl groups can participate in hydrogen bonding and may be crucial for binding to biological targets. mdpi.com Methyl groups, while seemingly simple, can affect the molecule's conformation and acidity through steric and electronic effects. echemi.com The study of hydroxylated biphenyls is particularly relevant in toxicology, as they are metabolites of polychlorinated biphenyls (PCBs) and have been shown to possess endocrine-disrupting properties. researchgate.netnih.gov
Rationale for Comprehensive Investigation of 3-(3-Hydroxyphenyl)-2-methylbenzoic acid
A comprehensive investigation of this compound is warranted due to the unique combination of its structural features. The molecule possesses a biphenyl core, which is a known pharmacophore, a hydroxyl group that can engage in hydrogen bonding and potentially mimic natural estrogens or thyroid hormones, and a carboxylic acid function that imparts acidity and potential for salt formation. researchgate.netnih.gov Furthermore, the ortho-methyl group is expected to influence the conformation of the biphenyl system and the acidity of the carboxylic acid through intramolecular interactions. echemi.com
Given the known biological activities of similarly structured compounds, it is plausible that this compound could exhibit interesting pharmacological properties. Its synthesis, likely achievable through modern cross-coupling methods like the Suzuki-Miyaura reaction, would provide a platform for exploring its chemical and biological profile. wikipedia.orggoogle.com The study of this molecule could contribute to a deeper understanding of the structure-activity relationships within the class of hydroxylated biphenyl carboxylic acids.
Interactive Data Tables
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₁₄H₁₂O₃ |
| Molecular Weight | 228.24 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
| Appearance | Likely a white to off-white solid |
| Melting Point | Prediction not available |
| Boiling Point | Prediction not available |
| Solubility | Sparingly soluble in water, soluble in organic solvents |
Structure
3D Structure
Properties
IUPAC Name |
3-(3-hydroxyphenyl)-2-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-9-12(6-3-7-13(9)14(16)17)10-4-2-5-11(15)8-10/h2-8,15H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLSVUYMYCCVEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70688692 | |
| Record name | 3'-Hydroxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70688692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261900-91-7 | |
| Record name | 3'-Hydroxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70688692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 3 3 Hydroxyphenyl 2 Methylbenzoic Acid
Retrosynthetic Analysis and Strategic Disconnections for the Benzoic Acid Scaffold and Aromatic Substituents
Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials. For 3-(3-Hydroxyphenyl)-2-methylbenzoic acid, the most logical and strategic disconnection is the carbon-carbon single bond linking the two aromatic rings.
This primary disconnection (Disconnection 1) breaks the molecule into two key synthons: a 2-methylbenzoic acid synthon with an electrophilic or nucleophilic site at the 3-position, and a 3-hydroxyphenyl synthon with a complementary reactive site. This strategy immediately suggests a cross-coupling reaction as the final bond-forming step.
Path A (Suzuki-Miyaura approach): This involves a halogenated benzoic acid derivative (e.g., 3-bromo-2-methylbenzoic acid) and a boronic acid derivative (e.g., (3-hydroxyphenyl)boronic acid).
Path B (C-H Functionalization approach): This more modern approach would involve the direct coupling of 2-methylbenzoic acid with a suitable 3-hydroxyphenyl partner, avoiding the pre-functionalization steps of halogenation and borylation.
A secondary disconnection (Disconnection 2) could target the carboxyl group, suggesting its introduction at a late stage via carboxylation of an organometallic intermediate derived from the corresponding biaryl halide. This approach is often employed in classical syntheses involving Grignard reagents.
The choice of strategy depends on factors like the availability of starting materials, desired yield, scalability, and tolerance to various functional groups present on the precursors.
Classical Synthetic Approaches for Aryl-Substituted Benzoic Acids
Classical methods typically involve multi-step sequences that rely on well-established, stoichiometric reactions. While often robust, they can be lengthy and may generate significant waste compared to modern catalytic methods.
Several syntheses for the related compound 3-hydroxy-2-methylbenzoic acid have been reported, which illustrate classical functionalization strategies. google.com
From Amino Precursors: A common route involves the diazotization of an amino-substituted benzoic acid. For instance, 3-amino-2-methylbenzoic acid can be treated with sodium nitrite (B80452) in the presence of a strong acid like sulfuric acid at low temperatures to form a diazonium salt. prepchem.com Subsequent heating of this intermediate in an aqueous acidic solution leads to its hydrolysis, replacing the diazonium group with a hydroxyl group to yield the final product. prepchem.com
Via Organometallic Intermediates: A patented process describes the synthesis starting from 3-chloro-2-methylphenol. google.com The phenol (B47542) is first protected as a benzyl (B1604629) ether. This is followed by the formation of a Grignard reagent using magnesium, which is then reacted with carbon dioxide (carboxylation) to introduce the carboxylic acid group. The final step is the deprotection of the benzyl group via catalytic hydrogenation to reveal the hydroxyl group and yield 3-hydroxy-2-methylbenzoic acid. google.com
From Methoxy (B1213986) Precursors: Another classical route begins with 3-methoxybenzoyl chloride. google.com Reaction with aniline (B41778) forms the corresponding anilide, which serves to protect the carboxyl group and direct a subsequent reaction. Using a strong base like n-butyllithium, the ring is metallated at the position ortho to the methoxy group, followed by alkylation with methyl iodide to install the methyl group. The synthesis is completed by a harsh hydrolysis step using hydrobromic and hydrochloric acid in acetic acid, which cleaves both the amide and the methyl ether to give 3-hydroxy-2-methylbenzoic acid. google.com
While condensation and cyclization reactions are fundamental for creating many aromatic and heterocyclic systems, their direct application to construct the biaryl C-C bond in this compound is not a primary strategy. These reactions are more commonly associated with the synthesis of fused ring systems like chromones or quinolines. researchgate.net However, reactions involving the functional groups on benzoic acid precursors, such as esterification of the carboxyl group or etherification of a hydroxyl group, are routine steps within more complex synthetic sequences. For example, 3-hydroxybenzoic acid can be esterified and then its hydroxyl group can be converted to an ether, demonstrating standard transformations of such precursors. rasayanjournal.co.in
Modern Catalytic Methods for the Synthesis of this compound
Modern synthetic chemistry heavily relies on transition-metal catalysis to achieve efficient and selective bond formations, offering milder conditions and broader functional group tolerance than many classical methods.
The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for constructing C(sp²)–C(sp²) bonds, making it an ideal choice for synthesizing this compound. researchgate.net The reaction typically involves the coupling of an organoboron species (like a boronic acid) with an organohalide, catalyzed by a palladium(0) complex. youtube.com
A plausible synthetic route would involve the coupling of 3-bromo-2-methylbenzoic acid with (3-hydroxyphenyl)boronic acid . The key components of this reaction are:
Palladium Catalyst: A palladium(0) source is required, which can be generated in situ from a Pd(II) precursor like palladium(II) acetate (B1210297) (Pd(OAc)₂) or used directly as a complex like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). nih.gov
Ligand: Bulky, electron-rich phosphine (B1218219) ligands are crucial for facilitating the catalytic cycle, especially with challenging substrates. nih.gov Examples include tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and tricyclohexylphosphine (B42057) (PCy₃).
Base: A base, such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄), is essential for the transmetalation step of the catalytic cycle. nih.gov
Solvent: A mixture of an organic solvent (like toluene, dioxane, or DMF) and water is often used.
The reaction tolerates a wide variety of functional groups, including the carboxylic acid and hydroxyl groups present in the target molecule, making it a highly efficient and modular strategy. youtube.com
Table 1: Typical Conditions for Suzuki-Miyaura Coupling
| Component | Example | Role | Citation |
|---|---|---|---|
| Aryl Halide | 3-Bromo-2-methylbenzoic acid | Electrophilic partner | rsc.org |
| Boronic Acid | (3-Hydroxyphenyl)boronic acid | Nucleophilic partner | researchgate.net |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Catalyst source | nih.gov |
| Ligand | PPh₃, P(t-Bu)₃, SPhos | Stabilizes Pd(0), facilitates oxidative addition/reductive elimination | nih.gov |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates boronic acid for transmetalation | nih.gov |
| Solvent | Toluene/H₂O, Dioxane, DMF | Reaction medium | nih.gov |
C-H functionalization represents a paradigm shift in synthesis by forming C-C bonds directly from ubiquitous C-H bonds, thus eliminating the need for pre-functionalized starting materials like organohalides and organometallics. rsc.org This approach increases atom economy and reduces the number of synthetic steps.
For the synthesis of the target molecule, a direct arylation strategy could involve the reaction of 2-methylbenzoic acid with a suitable arylating agent like 3-bromo-phenol or 3-iodophenol . In this context, the carboxylic acid group of 2-methylbenzoic acid can act as a directing group, guiding the catalyst to activate a C-H bond at the ortho position. acs.org
The general catalytic cycle for such a reaction, typically using a palladium catalyst, involves:
Coordination of the benzoic acid to the palladium center.
Directed C-H activation (cyclometalation) to form a palladacycle intermediate. acs.org
Oxidative addition of the aryl halide to the Pd(II) center.
Reductive elimination to form the C-C bond and release the biaryl product, regenerating the active catalyst. acs.org
While ortho-C-H arylation of benzoic acids is well-established, achieving selectivity at other positions like meta remains a significant challenge. rsc.orgnih.gov Ruthenium catalysts have also been shown to be effective for the ortho-arylation of benzoic acids. nih.gov This strategy offers a more streamlined approach compared to traditional cross-coupling, though optimization of reaction conditions is often required to achieve high yields and selectivity. rsc.org
Table 2: Comparison of Modern Catalytic Strategies
| Feature | Suzuki-Miyaura Coupling | Direct C-H Arylation |
|---|---|---|
| Benzoic Acid Precursor | Halogenated (e.g., 3-bromo-2-methylbenzoic acid) | Unfunctionalized (e.g., 2-methylbenzoic acid) |
| Coupling Partner | Boronic Acid (e.g., (3-hydroxyphenyl)boronic acid) | Aryl Halide (e.g., 3-iodophenol) |
| Key Advantage | High reliability, broad scope, well-understood | Fewer synthetic steps, high atom economy |
| Key Challenge | Requires synthesis of pre-functionalized starting materials | Controlling regioselectivity, potential for lower yields |
| Typical Catalyst | Palladium(0) complexes | Palladium(II) or Ruthenium(II) complexes |
Chemo- and Regioselectivity Considerations in Catalytic Transformations
The presence of multiple reactive sites—two distinct aromatic rings, a carboxylic acid, and a hydroxyl group—in this compound presents significant challenges and opportunities in terms of chemo- and regioselectivity during catalytic transformations. The substitution pattern, with a methyl group ortho to the carboxylated phenyl ring and a hydroxyl group on the second phenyl ring, introduces steric and electronic biases that can be exploited to direct the outcome of reactions.
In catalytic cross-coupling reactions, for instance, the electronic nature of the two phenyl rings would influence their reactivity. The hydroxyl-substituted phenyl ring is generally more electron-rich and thus more susceptible to electrophilic aromatic substitution, while the carboxyphenyl ring is more electron-deficient. However, the directing effects of the existing substituents play a crucial role.
For reactions involving the carboxylic acid and hydroxyl groups, chemoselectivity is a primary concern. For example, in reactions that could potentially involve both groups, such as certain types of couplings or oxidations, the choice of catalyst and reaction conditions is critical to ensure that only the desired functional group reacts. The steric hindrance around the carboxylic acid due to the adjacent methyl group can also influence its reactivity relative to the more accessible hydroxyl group.
Palladium-catalyzed reactions, which are pivotal in the functionalization of biaryl compounds, would need careful ligand and condition selection to control where a new substituent is introduced. The inherent directing abilities of the hydroxyl and carboxylic acid groups, along with the steric bulk of the methyl group, would need to be carefully considered to achieve the desired regioselectivity. For instance, ortho-lithiation directed by the carboxylate or hydroxyl group, followed by reaction with an electrophile, could be a viable strategy for regioselective functionalization, although the steric hindrance would be a significant factor to overcome.
Derivatization Strategies for this compound
The derivatization of this compound can be strategically approached by targeting its three main functional components: the carboxylic acid moiety, the hydroxyl group, and the aromatic rings.
The carboxylic acid group of this compound can be converted to esters and amides to modify its physicochemical properties. However, the steric hindrance from the ortho-methyl group can reduce the reactivity of the carboxyl group, potentially requiring more forcing reaction conditions or specific catalytic systems.
Esterification:
Standard Fischer esterification conditions, involving heating in an alcohol with a strong acid catalyst, may be sluggish due to steric hindrance. More effective methods would include:
Mitsunobu Reaction: This reaction allows for the esterification of sterically hindered benzoic acids with a wide range of alcohols, including phenols, under mild conditions using triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). researchgate.net
Carbodiimide-Mediated Esterification: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), can facilitate ester formation under mild conditions. mdpi.com
Acyl Chloride or Anhydride (B1165640) Formation: The carboxylic acid can be converted to a more reactive acyl chloride (using, for example, thionyl chloride or oxalyl chloride) or a mixed anhydride, which then readily reacts with an alcohol to form the ester. The use of substituted benzoic anhydrides, such as 4-trifluoromethylbenzoic anhydride (TFBA), in the presence of a Lewis acid catalyst can also be effective for sterically demanding esterifications. tcichemicals.com
Interactive Data Table: Esterification Methods for Sterically Hindered Benzoic Acids
| Method | Reagents | Conditions | Advantages | Potential Challenges for the Target Molecule |
| Mitsunobu Reaction | Alcohol, PPh₃, DEAD/DIAD | Mild, neutral | High yield for hindered acids researchgate.net | Stoichiometric phosphine oxide byproduct |
| Carbodiimide Coupling | Alcohol, DCC/EDC, DMAP | Mild | Good for sensitive substrates | Potential for N-acylurea byproduct formation |
| Acyl Halide Formation | SOCl₂ or (COCl)₂ then Alcohol | Often high yielding | Harsh reagents may not be compatible with the hydroxyl group | |
| Mixed Anhydride Method | e.g., TFBA, Lewis Acid, Alcohol | Mild, high chemoselectivity tcichemicals.com | Requires preparation of the anhydride |
Amidation:
Similar to esterification, the formation of amides can be achieved using methods that activate the carboxylic acid. One-pot amidation protocols using coupling reagents like DCC in aqueous acetone (B3395972) have been shown to be effective for hydroxycinnamic acids and could be applicable here. mdpi.com The use of amide acetals has also been reported for the esterification and etherification of hindered phenols and carboxylic acids. researchgate.net
The phenolic hydroxyl group is another key site for derivatization, allowing for the formation of ethers and esters.
Etherification:
The synthesis of aryl ethers from phenols can be accomplished through several methods:
Williamson Ether Synthesis: This classic method involves deprotonating the phenol with a base (e.g., K₂CO₃, Cs₂CO₃) to form the phenoxide, which then undergoes nucleophilic substitution with an alkyl halide. For sterically hindered phenols, microwave irradiation in the presence of KOH in DMSO has been reported to be effective. researchgate.net
Copper-Catalyzed O-Arylation: For the formation of diaryl ethers, copper-catalyzed cross-coupling reactions are a powerful tool. Using a copper catalyst with a suitable ligand, such as picolinic acid, allows for the coupling of phenols with aryl iodides and bromides under mild conditions, even for hindered substrates. nih.govnih.gov
Palladium-Catalyzed Etherification: Palladium catalysts can also be employed, for instance, in the decarboxylative etherification using vinyl ethylene (B1197577) carbonate to produce allylic aryl ethers. frontiersin.org
Acylation:
Acylation of the hydroxyl group to form a phenolic ester can be readily achieved using an acyl chloride or anhydride in the presence of a base like pyridine (B92270) or triethylamine. This reaction is generally less sensitive to steric hindrance at the phenolic position compared to the ortho-substituted carboxylic acid.
The introduction of new functional groups onto the two phenyl rings of this compound would be guided by the directing effects of the existing substituents and would require careful control of regioselectivity.
Electrophilic Aromatic Substitution: The hydroxyl-substituted ring is activated towards electrophilic substitution, and the hydroxyl group is an ortho-, para-director. The carboxyphenyl ring is deactivated, with the carboxyl group being a meta-director. Therefore, electrophilic reactions such as nitration, halogenation, or Friedel-Crafts reactions would preferentially occur on the hydroxyl-bearing ring at positions ortho and para to the hydroxyl group. Photocatalytic methods for regioselective C-H bond functionalization in arenes could also be explored, where regioselectivity can be influenced by the catalyst and reaction conditions. nih.gov
Directed Ortho-Metalation (DoM): This strategy involves the deprotonation of a position ortho to a directing metalation group (DMG) using a strong base, followed by quenching with an electrophile. Both the carboxylate and the hydroxyl group can act as DMGs, potentially allowing for regioselective functionalization at positions ortho to these groups, although steric hindrance will be a major factor.
Cross-Coupling Reactions: If a halogen atom is present on one of the rings, it can serve as a handle for introducing a wide variety of functional groups via palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings.
Interactive Data Table: Regioselective Functionalization Strategies for Substituted Biphenyls
| Strategy | Key Principle | Expected Outcome for Target Molecule | References |
| Electrophilic Substitution | Ring activation/deactivation and directing effects | Substitution on the hydroxyl-bearing ring at positions 2', 4', or 6' | nih.gov |
| Directed Ortho-Metalation | Deprotonation ortho to a directing group | Functionalization at C-6 or C-2' and C-4' | uni-muenchen.de |
| Cross-Coupling Reactions | Catalytic coupling at a C-Halogen bond | Versatile functionalization at a pre-halogenated position | N/A |
Advanced Spectroscopic and Crystallographic Elucidation of 3 3 Hydroxyphenyl 2 Methylbenzoic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Proton (¹H) and Carbon (¹³C) NMR Chemical Shift Analysis
No experimental ¹H or ¹³C NMR data for 3-(3-Hydroxyphenyl)-2-methylbenzoic acid are currently available in the searched scientific literature and databases.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Specific 2D NMR (COSY, HSQC, HMBC) data for the structural elucidation of this compound have not been found in the public domain.
Mass Spectrometry for Molecular Characterization and Fragmentation Pathway Analysis
Electrospray Ionization Mass Spectrometry (ESI-MS)
No ESI-MS spectra or fragmentation pathway analyses for this compound are available in the surveyed resources.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
There is no available information on the GC-MS analysis of volatile derivatives of this compound.
Vibrational Spectroscopy for Functional Group Identification (FT-IR, Raman Spectroscopy)
No experimental FT-IR or Raman spectra for this compound could be located.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique employed to investigate the electronic transitions within a molecule. When a molecule is exposed to ultraviolet or visible light, its electrons can be excited from a lower energy molecular orbital to a higher energy one. The specific wavelengths of light absorbed to cause these transitions are characteristic of the molecule's structure and the types of chemical bonds and functional groups it contains.
For a molecule like this compound, which possesses multiple chromophores—the parts of the molecule that absorb light—the UV-Vis spectrum is expected to exhibit distinct absorption bands. The key chromophoric systems in this compound are the two phenyl rings, the carboxylic acid group, and the hydroxyl group. The electronic transitions are primarily of the π → π* type, originating from the aromatic systems, and to a lesser extent, n → π* transitions associated with the non-bonding electrons of the oxygen atoms in the carboxyl and hydroxyl groups.
The presence of the hydroxyl (-OH) and methyl (-CH₃) groups as substituents on the phenyl rings, as well as the carboxylic acid group, influences the energy of these electronic transitions and, consequently, the wavelength of maximum absorption (λmax). These auxochromic groups can cause a bathochromic shift (a shift to longer wavelengths) or a hypsochromic shift (a shift to shorter wavelengths) of the absorption bands compared to unsubstituted benzene (B151609). The conjugation between the two phenyl rings, though sterically hindered by the 2-methyl group, would also significantly impact the electronic structure and the resulting UV-Vis spectrum. A more extended conjugated system generally leads to absorption at longer wavelengths, potentially extending into the visible region.
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides a wealth of information about the molecule's conformation, the lengths and angles of its chemical bonds, and how the molecules pack together in the crystal lattice. Although a specific crystal structure for this compound is not publicly available, we can discuss the expected findings based on the analysis of closely related compounds. For instance, the crystal structure of 3-acetoxy-2-methylbenzoic acid reveals key structural features that are likely to be analogous. researchgate.netnih.gov
Determination of Bond Lengths, Bond Angles, and Torsion Angles
A detailed X-ray crystallographic analysis of this compound would yield precise measurements of all bond lengths, bond angles, and torsion angles.
Bond Lengths: The carbon-carbon bond lengths within the two aromatic rings would be expected to be intermediate between those of a single and a double bond, typically in the range of 1.36 to 1.41 Å. The C-C bond connecting the two phenyl rings would be a single bond, likely around 1.49 Å. The bond lengths within the carboxylic acid group (C=O and C-O) and the C-O bond of the hydroxyl group would also be determined with high precision.
Bond Angles: The internal bond angles of the benzene rings would be close to the ideal 120° for sp² hybridized carbon atoms, although some distortion is expected due to the presence of substituents. The geometry around the sp² hybridized carbon of the carboxyl group would also exhibit bond angles near 120°. The angles involving the methyl group's connection to the phenyl ring would reflect a tetrahedral geometry for the sp³ hybridized carbon.
Torsion Angles: Torsion angles are particularly informative as they describe the conformation of the molecule. A key torsion angle in this compound would be the one defining the dihedral angle between the two phenyl rings. Due to steric hindrance from the 2-methyl group, it is highly probable that the two rings would be twisted relative to each other and not coplanar. Another important torsion angle would describe the orientation of the carboxylic acid group relative to the phenyl ring to which it is attached. In many benzoic acid derivatives, the carboxylic acid group is twisted out of the plane of the benzene ring. nih.gov
A hypothetical data table for selected bond lengths and angles is presented below to illustrate the type of information that would be obtained from an X-ray crystallographic study.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Expected Value (Å or °) |
| Bond Length | C(aromatic) | C(aromatic) | - | - | ~1.39 Å |
| Bond Length | C(phenyl) | C(phenyl) | - | - | ~1.49 Å |
| Bond Length | C(carboxyl) | O(carbonyl) | - | - | ~1.25 Å |
| Bond Length | C(carboxyl) | O(hydroxyl) | - | - | ~1.30 Å |
| Bond Angle | C(aromatic) | C(aromatic) | C(aromatic) | - | ~120° |
| Bond Angle | O(carbonyl) | C(carboxyl) | O(hydroxyl) | - | ~123° |
| Torsion Angle | C(phenyl1) | C(phenyl1) | C(phenyl2) | C(phenyl2) | Variable |
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)
The arrangement of molecules in the crystal, known as crystal packing, is governed by intermolecular forces. In the case of this compound, the most significant of these would be hydrogen bonding. The molecule has two hydrogen bond donors (the hydroxyl group and the carboxylic acid's hydroxyl group) and two primary hydrogen bond acceptors (the carbonyl oxygen of the carboxylic acid and the oxygen of the hydroxyl group).
It is highly probable that the carboxylic acid groups of two neighboring molecules would form a characteristic head-to-head hydrogen-bonded dimer, a very common and stable motif in the crystal structures of carboxylic acids. researchgate.netnih.gov This interaction involves the formation of a centrosymmetric eight-membered ring.
Computational and Theoretical Investigations of 3 3 Hydroxyphenyl 2 Methylbenzoic Acid
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide detailed insights into the electronic structure and related properties of molecules.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of 3-(3-Hydroxyphenyl)-2-methylbenzoic acid, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311G**, can be used to determine the molecule's most stable three-dimensional arrangement, known as its optimized geometry. This process involves minimizing the energy of the molecule by adjusting the positions of its atoms. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles. While specific experimental data for this exact molecule is not available in the provided context, theoretical calculations for similar compounds show good agreement with experimental X-ray data jocpr.com.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-311G )**
| Parameter | Bond/Angle | Calculated Value |
| Bond Length (Å) | C-C (Aromatic) | 1.39 - 1.41 |
| C-C (Inter-ring) | 1.48 | |
| C-O (Phenol) | 1.36 | |
| C=O (Carboxylic) | 1.21 | |
| C-O (Carboxylic) | 1.35 | |
| O-H (Phenol) | 0.96 | |
| O-H (Carboxylic) | 0.97 | |
| Bond Angle (°) | C-C-C (Aromatic) | 118 - 121 |
| C-C-C=O | 122 | |
| O=C-O | 124 | |
| C-O-H (Phenol) | 109 | |
| Dihedral Angle (°) | Phenyl Ring Twist | 40 - 50 |
Note: The values in this table are illustrative and based on typical results for similar aromatic compounds.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. A smaller energy gap suggests higher reactivity. For similar molecules, the HOMO-LUMO gap has been found to be a key indicator of charge-transfer interactions researchgate.netnih.gov.
Table 2: Hypothetical Frontier Molecular Orbital Energies and Related Parameters for this compound
| Parameter | Value (eV) |
| HOMO Energy | -6.45 |
| LUMO Energy | -1.82 |
| HOMO-LUMO Energy Gap (ΔE) | 4.63 |
| Ionization Potential (I) | 6.45 |
| Electron Affinity (A) | 1.82 |
| Electronegativity (χ) | 4.135 |
| Chemical Hardness (η) | 2.315 |
Note: These values are hypothetical and serve as an example of the data obtained from such analyses. The ionization potential and electron affinity are often approximated by the negative of the HOMO and LUMO energies, respectively.
The Electrostatic Potential Surface (ESP) map is a visual representation of the charge distribution on a molecule's surface. It is a valuable tool for predicting how a molecule will interact with other chemical species. Regions of negative electrostatic potential (typically colored red or yellow) indicate areas rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack. For this compound, the ESP map would be expected to show significant negative potential around the oxygen atoms of the hydroxyl and carboxyl groups, making them likely sites for interaction with electrophiles. The hydrogen atoms of these groups would exhibit positive potential. This type of analysis is crucial in drug design for understanding drug-receptor interactions researchgate.netmalayajournal.org.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, offering insights into their flexibility and interactions with their environment.
MD simulations can be used to explore the different spatial arrangements, or conformations, that this compound can adopt in a solvent, such as water. By simulating the motion of the molecule over time, researchers can identify low-energy, stable conformations and the transitions between them. For a molecule with two phenyl rings, a key aspect of its conformational landscape is the dihedral angle between the rings. The presence of the methyl group adjacent to the inter-ring bond likely introduces steric hindrance, influencing the preferred rotational orientation of the phenyl rings relative to each other. Studies on similar dihydroxybenzoic acids have utilized MD simulations to understand molecular behavior in solution, including the influence of intramolecular hydrogen bonding nih.gov.
Beyond identifying stable conformations, MD simulations reveal the dynamic nature and flexibility of this compound. These simulations can track the fluctuations in bond lengths, bond angles, and dihedral angles over time. For this molecule, significant flexibility would be expected in several areas: the rotation of the hydroxyl and carboxylic acid groups, and the torsional rotation around the single bond connecting the two phenyl rings. Understanding this dynamic behavior is important as the flexibility of a molecule can play a significant role in its biological activity and its ability to bind to a receptor. The Root Mean Square Deviation (RMSD) of atomic positions over the course of a simulation is often used to quantify the stability and conformational changes of the molecule nih.govajchem-a.com.
In Silico Docking Studies and Receptor Interaction Predictions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. nih.gov This method is instrumental in identifying potential biological targets and elucidating the nature of the ligand-receptor complex.
Given the structural features of this compound—a biphenyl (B1667301) core, a carboxylic acid group, and a phenolic hydroxyl group—several classes of proteins emerge as putative molecular targets. The biphenyl motif is present in various known enzyme inhibitors and receptor ligands. For instance, certain biphenyl carboxylic acid derivatives have been investigated as inhibitors of enzymes like Cyclooxygenase (COX) and cholinesterases. niscpr.res.innih.gov The phenolic and carboxylic acid moieties suggest potential interactions with enzymes that bind acidic or phenolic substrates, such as certain transferases or hydrolases.
Based on structural analogy to other bioactive biphenyls and benzoic acids, potential molecular targets could include:
Cyclooxygenase (COX) enzymes (COX-1 and COX-2): Many non-steroidal anti-inflammatory drugs (NSAIDs) feature a carboxylic acid and aromatic rings, which interact with the active site of COX enzymes.
Cholinesterases (AChE and BChE): The aromatic nature of the compound could facilitate interactions within the active site gorge of these enzymes, a target for Alzheimer's disease therapeutics. niscpr.res.in
Myeloperoxidase (MPO): This enzyme is a target for cardiovascular protection, and various aromatic carboxamide derivatives have been studied for their inhibitory potential.
Protein Tyrosine Phosphatases (PTPs): The hydroxyphenyl group could mimic the phosphorylated tyrosine residue, suggesting potential interaction with the active sites of PTPs.
The binding of this compound to a protein active site is predicted to be governed by a combination of non-covalent interactions. nih.govresearchgate.net The specific nature and strength of these interactions determine the binding affinity and stability of the resulting complex.
Key predicted interactions include:
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, likely forming critical interactions with polar or charged amino acid residues (e.g., Arginine, Lysine, Serine) in a binding pocket. researchgate.netyoutube.com The phenolic hydroxyl group can also act as both a hydrogen bond donor and acceptor.
Hydrophobic Interactions: The two phenyl rings provide a large hydrophobic surface area, which is expected to form favorable van der Waals and hydrophobic contacts with non-polar residues like Leucine, Valine, and Phenylalanine. researchgate.netcambridgemedchemconsulting.com
Pi-Stacking and Pi-Cation Interactions: The aromatic rings can engage in π-π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) or π-cation interactions with positively charged residues like Lysine or Arginine. cambridgemedchemconsulting.com
The following table presents a hypothetical binding mode analysis for this compound with a putative target, such as a COX enzyme active site, illustrating the types of interactions that computational models would predict.
| Functional Group of Ligand | Predicted Interaction Type | Potential Interacting Amino Acid Residue(s) |
|---|---|---|
| Carboxylic Acid (-COOH) | Hydrogen Bond / Ionic Interaction | Arginine, Serine, Tyrosine |
| Hydroxyl Group (-OH) | Hydrogen Bond | Histidine, Serine, Glutamate |
| Phenyl Rings | Hydrophobic / van der Waals | Leucine, Isoleucine, Valine, Alanine |
| Phenyl Rings | π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |
"Druglikeness" is a qualitative concept used in drug discovery to assess how "drug-like" a molecule is with respect to factors such as bioavailability and metabolic stability. oup.com Computational tools are widely used to predict these properties based on molecular structure. nih.govnih.gov One of the most common sets of guidelines is Lipinski's Rule of Five.
The calculated physicochemical properties for this compound are evaluated against these standard metrics in the table below.
| Parameter | Predicted Value for C₁₄H₁₂O₃ | Lipinski's Rule of Five Guideline | Compliance |
|---|---|---|---|
| Molecular Weight (MW) | 228.24 g/mol | ≤ 500 g/mol | Yes |
| LogP (Octanol-Water Partition Coefficient) | ~3.5 - 4.0 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 2 (one -OH, one -COOH) | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 3 (two O from -COOH, one O from -OH) | ≤ 10 | Yes |
| Topological Polar Surface Area (TPSA) | 57.53 Ų | ≤ 140 Ų | Yes |
The analysis indicates that this compound fully complies with Lipinski's Rule of Five and possesses a favorable TPSA, suggesting it has a high likelihood of good oral bioavailability and cell membrane permeability.
Computational Prediction of In Vitro Biotransformation Pathways (Metabolite Formation)
In silico tools can predict the metabolic fate of a compound by applying knowledge-based rules of common biotransformation reactions. nih.govfrontiersin.org The metabolism of xenobiotics primarily occurs via Phase I (functionalization) and Phase II (conjugation) reactions, largely mediated by the Cytochrome P450 (CYP) enzyme superfamily. nih.govnih.gov
For this compound, the predicted metabolic pathways are driven by its biphenyl structure and the presence of hydroxyl and carboxylic acid groups.
Phase I Metabolism:
Aromatic Hydroxylation: The most common Phase I reaction for biphenyl compounds is hydroxylation of the aromatic rings. nih.gov This is catalyzed by CYP enzymes (e.g., CYP1A2, CYP2C9, CYP3A4). oup.com The new hydroxyl group can be added to various open positions on either of the two phenyl rings.
Phase II Metabolism:
Glucuronidation: The existing phenolic hydroxyl group and the carboxylic acid group are prime sites for conjugation with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This process increases water solubility and facilitates excretion.
Sulfation: The phenolic hydroxyl group can also undergo sulfation via sulfotransferase (SULT) enzymes, forming a sulfate (B86663) conjugate.
The following table summarizes the computationally predicted metabolites.
| Predicted Metabolite | Metabolic Pathway | Enzyme Family Involved |
|---|---|---|
| Hydroxylated derivatives of this compound | Phase I: Aromatic Hydroxylation | Cytochrome P450 (CYP) |
| This compound glucuronide | Phase II: Glucuronidation | UDP-glucuronosyltransferase (UGT) |
| This compound sulfate | Phase II: Sulfation | Sulfotransferase (SULT) |
These predictions suggest that the compound would be metabolized through common xenobiotic pathways, leading to more polar and readily excretable derivatives.
Biological and Pharmacological Investigations of 3 3 Hydroxyphenyl 2 Methylbenzoic Acid: Mechanistic Studies
In Vitro Enzyme Modulation and Inhibition Studies
Examinations of related hydroxybenzoic acid structures suggest that these compounds can interact with and modulate the activity of various enzymes. The specific substitution pattern of the phenyl ring, including the placement of hydroxyl and methyl groups, is critical in determining the nature and extent of this interaction.
Investigation of Enzyme Kinetics and Mechanism of Inhibition (e.g., PTP1B, Cholinesterase, Proteasome, Cathepsins)
Direct studies on the inhibitory effects of 3-(3-Hydroxyphenyl)-2-methylbenzoic acid on key enzymes such as Protein Tyrosine Phosphatase 1B (PTP1B), proteasome, and cathepsins are not extensively documented in the reviewed literature. However, research into the broader class of hydroxybenzoic acids has revealed inhibitory activity against acetylcholinesterase (AChE), an enzyme critical in cholinergic neurotransmission.
Studies on various hydroxybenzoic acid isomers have shown that the position of the hydroxyl group significantly influences the inhibitory mechanism. For instance, 3-hydroxybenzoic acid primarily interacts with AChE through hydrogen bonds, whereas the 2- and 4-hydroxy isomers engage in more hydrophobic interactions within the enzyme's active site. nih.gov The presence of a methyl group, as in this compound, can further alter these binding dynamics. For example, the methylation of hydroxyl groups in related phenolic acids, such as in vanillic acid, can lead to weaker hydrogen bond interactions with AChE compared to their non-methylated counterparts. nih.gov
Structure-Enzyme Activity Relationships of this compound and its Analogs
The structure-activity relationship (SAR) of hydroxybenzoic acids concerning acetylcholinesterase inhibition is complex. The inhibitory potential is not solely dependent on the presence of a hydroxyl group but is intricately linked to its position on the benzene (B151609) ring.
A comparative study of hydroxybenzoic acid isomers revealed distinct inhibitory profiles. nih.gov 3-hydroxybenzoic acid's interaction with AChE is dominated by hydrogen bonds, which may be influenced by the specific location of the hydroxyl group hindering some hydrophobic interactions. nih.gov The introduction of a second hydroxyl group, as seen in protocatechuic acid (3,4-dihydroxybenzoic acid), leads to an interaction pattern similar to the 3-hydroxy derivative but with an additional hydrogen bond that results in a lower IC50 value, indicating greater potency. nih.gov Conversely, the presence of a hydroxyl group at position 2, as in gentisic acid (2,5-dihydroxybenzoic acid), resulted in lower activity despite a higher binding constant, suggesting that not all hydrogen bonding contributes effectively to inhibition. nih.gov
The influence of methyl groups is also significant. The blocking of a hydroxyl group with a methyl substituent, as in vanillic acid (4-hydroxy-3-methoxybenzoic acid), diminishes the capacity for hydrogen bonding compared to protocatechuic acid. nih.gov This suggests that the 2-methyl group in this compound would likely introduce steric and electronic effects that modulate its binding affinity and inhibitory capacity for enzymes like AChE.
Interactive Table: Cholinesterase Inhibition by Hydroxybenzoic Acid Analogs
The following table summarizes the reported inhibitory concentrations (IC50) for various hydroxybenzoic acid analogs against acetylcholinesterase, providing a basis for understanding potential structure-activity relationships.
| Compound | IC50 (mM) | Primary Interaction Type with AChE |
| 4-Hydroxybenzoic acid | Lower than 3-isomer | Hydrophobic interactions |
| 3-Hydroxybenzoic acid | Higher than 4-isomer | Hydrogen bonds |
| Salicylic (B10762653) acid (2-Hydroxybenzoic acid) | Lowest of mono-hydroxy isomers | Hydrophobic interactions |
| Protocatechuic acid (3,4-dihydroxybenzoic acid) | Lower than 4-hydroxybenzoic acid | Hydrogen bonds |
| Gentisic acid (2,5-dihydroxybenzoic acid) | Lower activity than 3,4-isomer | More hydrophobic than 3,4-isomer |
Receptor Binding and Functional Assays in Cellular Systems
The ability of small phenolic molecules to interact with cellular receptors is a key area of pharmacological research. While direct data on this compound is scarce, studies on its analogs provide valuable clues.
Modulation of Specific G-Protein Coupled Receptors (GPCRs)
No specific studies detailing the modulation of G-Protein Coupled Receptors (GPCRs) by this compound were identified in the reviewed scientific literature. However, other hydroxy-substituted fatty acids have been shown to act as agonists at certain GPCRs, such as hydroxycarboxylic acid receptor 3 (HCA3) and GPR84, which are involved in metabolic and immune regulation. nih.gov This suggests a potential, though unconfirmed, avenue for investigation for this compound.
Interaction with Nuclear Receptors (e.g., Estrogen Receptor) and Downstream Signaling
Research into analogs provides evidence for interactions with nuclear receptors. A study on 4-hydroxy-benzoic acid, an isomer of the core benzoic acid structure, demonstrated its ability to promote the proliferation of estrogen receptor (ER)-positive MCF-7 breast cancer cells. nih.gov This effect was mitigated by an ER antagonist, confirming the receptor's involvement. nih.gov
The mechanism was found to involve the activation of downstream signaling pathways. 4-hydroxy-benzoic acid induced the phosphorylation of key signaling proteins, including extracellular signal-regulated kinase (ERK), phosphoinositide 3-kinase (PI3K), serine/threonine kinase (AKT), and ERα itself, in a concentration-dependent manner. nih.gov The binding of an estrogen-like compound to an estrogen receptor can trigger these cascades, which are known to regulate the proliferation of ER-positive cells. nih.gov These findings suggest that phenolic acids, by virtue of their structural similarities to endogenous estrogens, can function as phytoestrogens. nih.gov While this data pertains to an analog, it highlights a plausible, yet unverified, mechanism of action for this compound.
Cellular Pathway Modulation and Mechanistic Elucidation
Specific studies elucidating the broader cellular pathway modulation by this compound are not available in the current body of literature. The potential effects on pathways like the NF-κB system, which is modulated by the related compound 3-(3-Hydroxyphenyl)propionic acid, or the ERK/PI3K/AKT pathway, activated by 4-hydroxy-benzoic acid, remain speculative for this compound and require direct empirical validation. nih.gov
Antimicrobial and Antifungal Mechanistic Investigations
The antimicrobial properties of benzoic acid and its derivatives are well-documented and form the basis of their use as preservatives. rasayanjournal.co.in
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Benzoic Acid Derivatives Against Various Microorganisms
| Compound | Microorganism | MIC (mg/mL) | Reference |
|---|---|---|---|
| Benzoic Acid | Various food spoilage microorganisms | >1.5 | nih.gov |
| 4-Hydroxybenzoic Acid | Various plant pathogens | - | researchgate.net |
| 2,4-Dihydroxybenzoic Acid | E. coli, P. aeruginosa, S. aureus, B. subtilis, S. enteritidis, C. albicans | 2 | researchgate.net |
| 3,4-Dihydroxybenzoic Acid | E. coli, P. aeruginosa, S. aureus, B. subtilis, S. enteritidis, C. albicans | 2 | researchgate.net |
It is important to note that the antimicrobial activity of these compounds can be influenced by factors such as pH. nih.gov For instance, the efficacy of weak-acid type preservatives like benzoic acid increases at lower pH due to a higher proportion of the undissociated, more permeable form of the molecule. nih.gov
The primary mechanism of antimicrobial action for benzoic acid and its derivatives is the disruption of cellular integrity and function. The undissociated form of the acid can readily diffuse across the microbial cell membrane. nih.gov Once inside the cell, where the pH is typically neutral or slightly alkaline, the acid dissociates, releasing protons and lowering the intracellular pH. nih.gov This acidification can inhibit key metabolic enzymes, such as phosphofructokinase in the glycolytic pathway, leading to a depletion of ATP and the cessation of growth. nih.gov
Structure Activity Relationship Sar Studies of 3 3 Hydroxyphenyl 2 Methylbenzoic Acid Analogues
Systematic Chemical Modifications of the Hydroxyphenyl Moiety
The 3-hydroxyphenyl group is a key structural feature, likely involved in crucial hydrogen bonding or other interactions within a biological target. Its modification is a primary strategy in SAR studies.
Influence of Substituent Position and Electronic Nature on Biological Activity
The position and electronic properties of substituents on the hydroxyphenyl ring can dramatically alter a compound's biological profile. While specific SAR data for 3-(3-Hydroxyphenyl)-2-methylbenzoic acid is not extensively available in the public domain, general principles from related phenolic compounds can be extrapolated. For instance, studies on other phenolic compounds have shown that the position of substituents (ortho, meta, or para) relative to the hydroxyl group can significantly affect biological activity, such as estrogenicity. nih.gov The introduction of electron-donating groups (e.g., amino, methoxy) or electron-withdrawing groups (e.g., cyano, nitro) can modulate the acidity of the phenolic hydroxyl and the electron density of the aromatic ring, thereby influencing binding affinity and efficacy. nih.gov
For example, in a study on 2-(2'-hydroxyphenyl) benzothiazole (B30560) derivatives, introducing electron-donating groups like an amino group could red-shift the fluorescence wavelength, while electron-withdrawing groups facilitated the excited-state intramolecular proton transfer (ESIPT) process. nih.gov This highlights how electronic modifications can fine-tune molecular properties.
Table 1: Hypothetical Influence of Substituent Position and Electronics on the Hydroxyphenyl Moiety
| Substituent (R) on Hydroxyphenyl | Position | Electronic Nature | Predicted Impact on Activity |
| -OCH₃ | ortho, para | Electron-donating | May increase activity through enhanced hydrogen bond acceptance or steric interactions. |
| -Cl | ortho, para | Electron-withdrawing (inductive), Weakly donating (resonance) | Could enhance binding through halogen bonding or alter electronic distribution. |
| -NO₂ | meta | Strongly electron-withdrawing | May decrease activity by reducing the electron density of the phenol (B47542), but could also participate in specific interactions. |
| -NH₂ | para | Strongly electron-donating | Could significantly increase activity by acting as a hydrogen bond donor. |
This table is illustrative and based on general principles of medicinal chemistry, as specific data for the target compound is limited.
Impact of Phenolic Hydroxyl Group Derivatization
The phenolic hydroxyl group is a prime site for derivatization to probe its role in biological activity and to modify physicochemical properties such as solubility and bioavailability. Common derivatization strategies include acylation, alkylation, and phosphorylation. rhhz.netnih.gov Converting the hydroxyl group to an ether or an ester can determine if it acts as a hydrogen bond donor or acceptor. rhhz.net
For instance, the acylation of salicylic (B10762653) acid to form aspirin (B1665792) is a classic example of reducing gastric irritation by masking the phenolic hydroxyl group. nih.gov Similarly, derivatization of the hydroxyl group in this compound analogues could lead to prodrugs that are metabolized in vivo to release the active parent compound.
Table 2: Potential Derivatizations of the Phenolic Hydroxyl Group and Their Rationale
| Derivative | Chemical Modification | Rationale for Biological Study |
| Methyl Ether (-OCH₃) | Alkylation | Investigates the importance of the hydroxyl as a hydrogen bond donor. |
| Acetate (B1210297) Ester (-OCOCH₃) | Acylation | Prodrug strategy; may improve membrane permeability. |
| Phosphate (B84403) Ester (-OPO₃H₂) | Phosphorylation | May increase water solubility and serve as a prodrug. |
| Benzyl (B1604629) Ether (-OCH₂Ph) | Alkylation | Introduces a bulky, lipophilic group to probe steric tolerance. |
This table presents potential modifications for SAR studies based on common chemical strategies.
Exploration of Variations on the 2-Methylbenzoic Acid Scaffold
Positional Isomerism of the Methyl Group
The position of the methyl group on the benzoic acid ring is critical for the relative orientation of the two phenyl rings. The parent compound, 2-methylbenzoic acid (o-toluic acid), has distinct properties from its isomers, 3-methylbenzoic acid (m-toluic acid) and 4-methylbenzoic acid (p-toluic acid). wikipedia.orgwikipedia.org Moving the methyl group from the ortho position to the meta or para position in this compound would significantly alter the dihedral angle between the two aromatic rings, thereby affecting how the molecule fits into a binding site.
Table 3: Comparison of Methylbenzoic Acid Isomers
| Compound | IUPAC Name | Melting Point (°C) | Boiling Point (°C) |
| 2-Methylbenzoic acid | o-Toluic acid | 104-105 | 259 |
| 3-Methylbenzoic acid | m-Toluic acid | 111-113 | 263 |
| 4-Methylbenzoic acid | p-Toluic acid | 179-181 | 275 |
Data sourced from publicly available chemical databases.
A shift of the methyl group in the target compound would likely have a profound impact on its biological activity by changing its conformational preferences.
Effects of Carboxylic Acid Functionalization
The carboxylic acid group is often a key pharmacophoric element, participating in ionic bonds or hydrogen bonds with receptor residues. Its functionalization is a common strategy to modulate activity, selectivity, and pharmacokinetic properties. nih.gov
Esterification of the carboxylic acid to its corresponding methyl or ethyl ester would neutralize the negative charge and increase lipophilicity, which could enhance cell permeability. Conversion to an amide would introduce a hydrogen bond donor and acceptor, potentially leading to new interactions with the target. Bioisosteric replacement of the carboxylic acid with other acidic functional groups, such as a tetrazole, is another established strategy in medicinal chemistry to improve metabolic stability and oral bioavailability.
Table 4: Potential Functionalizations of the Carboxylic Acid Group
| Derivative | Modification | Potential Impact |
| Methyl Ester | Esterification | Increased lipophilicity, potential prodrug. |
| Amide | Amidation | Introduces new hydrogen bonding capabilities. |
| Tetrazole | Bioisosteric Replacement | May improve metabolic stability and oral absorption. |
| Hydroxamic Acid | Functional Group Transformation | Can act as a metal chelator, altering the mechanism of action. |
This table outlines common modifications to the carboxylic acid moiety and their potential effects.
Rational Design of Analogues based on Pharmacophore Modeling and Computational Insights
In the absence of a known crystal structure of the biological target, ligand-based pharmacophore modeling can be a powerful tool for the rational design of new analogues. nih.govnih.gov A pharmacophore model is a three-dimensional arrangement of essential steric and electronic features that are necessary for biological activity. By aligning a series of active and inactive analogues of this compound, a pharmacophore model could be generated. mdpi.com
Such a model might include features like:
A hydrogen bond acceptor (the phenolic hydroxyl).
A hydrogen bond donor (the phenolic hydroxyl).
An aromatic ring feature for the hydroxyphenyl moiety.
A hydrophobic feature for the methyl group.
A negative ionizable feature for the carboxylic acid.
An aromatic ring feature for the benzoic acid moiety.
Once a validated pharmacophore model is established, it can be used to screen virtual libraries of compounds to identify novel scaffolds that match the key features. nih.govmdpi.com Furthermore, computational techniques such as 3D-QSAR (Quantitative Structure-Activity Relationship) can provide a more detailed understanding of the favorable and unfavorable regions for steric bulk, and positive or negative electrostatic potential around the aligned molecules, guiding the design of more potent analogues. mdpi.com For instance, if the model indicates a nearby hydrophobic pocket, adding a lipophilic substituent at a specific position could enhance binding affinity.
Correlation of Structural Features with Specific Molecular Interactions (e.g., Hydrogen Bonding, Lipophilicity, Steric Hindrance)
The structure-activity relationship (SAR) of analogues of this compound is critically influenced by the interplay of its key structural features: the biphenyl (B1667301) core, the hydroxyl group, the carboxylic acid moiety, and the methyl group. Modifications to any of these components can significantly alter the compound's molecular interactions, such as hydrogen bonding capacity, lipophilicity, and steric profile, thereby modulating its biological activity.
Hydrogen Bonding: The phenolic hydroxyl group and the carboxylic acid group are primary sites for hydrogen bonding. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the carboxylic acid is a strong hydrogen bond donor and acceptor. These interactions are crucial for binding to biological targets like enzymes and receptors. For instance, in many biologically active phenolic acids, the presence and position of hydroxyl groups are vital for their antioxidant and antimicrobial activities. Dihydroxyl benzoic acids, particularly those with a meta-arrangement of hydroxyl groups, have demonstrated significant antioxidant activity, which is attributed to their hydrogen-donating ability. nih.gov The carboxylic acid group, with its ability to form strong hydrogen bonds, is also a key feature for the bioactivity of many compounds, including its role in the anti-inflammatory and analgesic properties of non-steroidal anti-inflammatory drugs (NSAIDs). iomcworld.com
Steric Hindrance: The 2-methyl group introduces steric hindrance, which can significantly impact the conformation of the molecule by influencing the dihedral angle between the two phenyl rings. This steric effect can be crucial for achieving a specific bioactive conformation required for optimal interaction with a biological target. The substitution pattern on the phenyl rings can either facilitate or hinder the molecule's ability to fit into a binding site. For example, in some series of 2-sulfonamidebenzamides, it was observed that larger modifications to the phenyl rings were not well-tolerated, suggesting that steric bulk can be a limiting factor for activity. nih.gov
The following table summarizes the general structure-activity relationships for compounds with similar structural motifs to this compound, based on findings from related research.
| Compound/Analogue Class | Structural Modification | Effect on Molecular Interactions | Impact on Biological Activity | Reference |
| Benzoic Acid Derivatives | Introduction of hydrophilic substituents on the phenyl ring. | Enhances interaction with polar amino acid residues. | Potent anti-sickling activity. | iomcworld.com |
| Phenolic Acids | Increased number of hydroxyl groups. | Enhanced hydrogen-donating capacity. | Increased antioxidant potential. | nih.gov |
| Benzoic Acid Derivatives | Addition of lipophilic moieties. | Increased lipophilicity and potential for hydrophobic interactions. | Significant for anti-inflammatory activity. | pharmacy180.com |
| 2-Sulfonamidebenzamides | Introduction of bulky substituents on the phenyl rings. | Increased steric hindrance. | Reduced biological activity. | nih.gov |
| 3-Arylisoquinolinones | meta-Substitution on the aryl ring. | Altered binding to microtubules. | Enhanced antiproliferative activity. | acs.org |
Metabolic and Biotransformation Pathways of 3 3 Hydroxyphenyl 2 Methylbenzoic Acid in in Vitro Systems
Identification of Major Biotransformation Products in Subcellular Fractions (e.g., Liver Microsomes, S9 fractions)
In vitro studies using subcellular fractions such as liver microsomes and S9 fractions are instrumental in identifying the primary metabolites of a compound. For 3-(3-Hydroxyphenyl)-2-methylbenzoic acid, incubation with these fractions, which contain a rich complement of drug-metabolizing enzymes, is expected to yield several biotransformation products.
Liver microsomes are vesicles of the endoplasmic reticulum and are a primary site for Phase I metabolic reactions, particularly those mediated by cytochrome P450 (CYP450) enzymes. The S9 fraction, which contains both microsomal and cytosolic enzymes, can facilitate both Phase I and Phase II metabolic reactions.
The primary biotransformation products of this compound identified in these systems would likely arise from the modification of its two key functional groups: the phenolic hydroxyl and the carboxylic acid.
Expected Major Biotransformation Products in Liver Microsomes and S9 Fractions:
| Metabolite Type | Specific Metabolite | Metabolic Reaction | Enzyme System |
| Phase I | Hydroxylated derivatives | Aromatic hydroxylation | Cytochrome P450 |
| Phase II | Glucuronide conjugate (Phenolic) | Glucuronidation | UGTs |
| Phase II | Glucuronide conjugate (Acyl) | Glucuronidation | UGTs |
| Phase II | Sulfate (B86663) conjugate | Sulfation | SULTs |
This table is generated based on established metabolic pathways for compounds with similar functional groups.
Elucidation of Enzymatic Reactions Involved (e.g., Cytochrome P450-mediated Oxidation, Glucuronidation, Sulfation)
The biotransformation of this compound is anticipated to involve a series of well-characterized enzymatic reactions.
Cytochrome P450-mediated Oxidation: The initial phase of metabolism for many xenobiotics is oxidation, catalyzed by the versatile cytochrome P450 superfamily of enzymes. nih.gov For an aromatic compound like this compound, CYP450 enzymes can introduce additional hydroxyl groups onto the phenyl rings. This process, known as aromatic hydroxylation, increases the polarity of the molecule, preparing it for subsequent conjugation reactions. The presence of an activating hydroxyl group on one of the rings may influence the position of further hydroxylation.
Glucuronidation: Glucuronidation is a major Phase II metabolic pathway that involves the conjugation of a glucuronic acid moiety to the substrate, significantly increasing its water solubility and facilitating its excretion. rsc.org This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). pharmgkb.org Given its structure, this compound can undergo glucuronidation at two primary sites:
Phenolic Glucuronidation: The phenolic hydroxyl group can be readily conjugated with glucuronic acid to form an ether glucuronide. nih.gov
Acyl Glucuronidation: The carboxylic acid group can also be a substrate for UGTs, leading to the formation of an acyl glucuronide. nih.gov Acyl glucuronides are known to be potentially reactive metabolites.
Sulfation: Sulfation is another important Phase II conjugation reaction, catalyzed by sulfotransferases (SULTs), which transfer a sulfonate group from the donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the substrate. The phenolic hydroxyl group of this compound is a prime target for sulfation, resulting in the formation of a sulfate conjugate.
Characterization of Conjugate Metabolites
The primary conjugate metabolites of this compound are expected to be its glucuronide and sulfate derivatives.
Glucuronide Conjugates: As mentioned, two main types of glucuronide conjugates can be formed:
3-(3-O-glucuronylphenyl)-2-methylbenzoic acid: This ether glucuronide results from the conjugation at the phenolic hydroxyl group.
This compound acyl glucuronide: This ester glucuronide is formed at the carboxylic acid moiety.
The formation of these conjugates can be confirmed experimentally using techniques like liquid chromatography-mass spectrometry (LC-MS), which would show a characteristic mass shift corresponding to the addition of a glucuronic acid residue (176 Da).
Sulfate Conjugates: The sulfation of the phenolic hydroxyl group would yield 3-(3-sulfoxyphenyl)-2-methylbenzoic acid . This metabolite can be identified by a mass increase of 80 Da, corresponding to the addition of a sulfate group.
Table of Expected Conjugate Metabolites:
| Parent Compound | Conjugate Type | Metabolite Name | Functional Group Targeted |
| This compound | Glucuronide | 3-(3-O-glucuronylphenyl)-2-methylbenzoic acid | Phenolic Hydroxyl |
| This compound | Glucuronide | This compound acyl glucuronide | Carboxylic Acid |
| This compound | Sulfate | 3-(3-sulfoxyphenyl)-2-methylbenzoic acid | Phenolic Hydroxyl |
This table is a representation of expected metabolites based on the compound's structure and known metabolic pathways.
Comparative Biotransformation Profiles across Different In Vitro Models
The metabolic profile of a compound can vary significantly across different species and even between different in vitro systems. europa.eu Comparing the biotransformation of this compound in various in vitro models is crucial for extrapolating the data to different preclinical species and ultimately to humans.
In vitro metabolism studies using liver microsomes or S9 fractions from different species (e.g., rat, mouse, dog, monkey, and human) can reveal species-specific differences in metabolism. nih.gov For example, the relative abundance and activity of specific CYP450 or UGT isoforms can differ between species, leading to quantitative and qualitative differences in the metabolite profile. europa.eu
Potential Species-Dependent Variations in Metabolism:
| In Vitro Model | Expected Primary Metabolic Pathway | Potential for Unique Metabolites |
| Rat Liver Microsomes | High capacity for both oxidation and glucuronidation. nih.gov | May produce a different ratio of phenolic to acyl glucuronides compared to other species. nih.gov |
| Mouse Liver Microsomes | Generally high metabolic activity. | May exhibit different regioselectivity in hydroxylation reactions. |
| Human Liver Microsomes | Considered the most relevant for predicting human metabolism. | The specific UGT isoforms involved (e.g., UGT1A1, UGT1A9) would determine the primary glucuronide formed. pharmgkb.org |
This table illustrates potential comparative metabolic profiles based on general knowledge of inter-species differences in drug metabolism.
For instance, a study on a different benzoic acid derivative, LY293111, showed that while glucuronidation was the primary pathway in all species tested, the acyl glucuronide was the most prevalent metabolite in rat liver slices, whereas the ether glucuronide was major in other species, including humans. nih.gov Similar species-dependent patterns could be anticipated for this compound. Such comparative data is vital for selecting the most appropriate animal models for further preclinical development. europa.eu
Analytical Methodologies for Research Scale Detection and Quantification of 3 3 Hydroxyphenyl 2 Methylbenzoic Acid
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate components from a mixture. For a polar, aromatic compound like 3-(3-Hydroxyphenyl)-2-methylbenzoic acid, several chromatographic techniques are suitable for its separation and the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds. For this compound, reversed-phase HPLC (RP-HPLC) is the most appropriate mode, where a nonpolar stationary phase is used with a polar mobile phase.
Method development would focus on optimizing the separation of the target analyte from potential impurities, such as starting materials from its synthesis or isomeric variants. google.com A typical approach would involve a C18 column, which provides excellent retention and separation for aromatic acids. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and acidified water. The acid (e.g., formic acid or phosphoric acid) is crucial to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape and consistent retention. rasayanjournal.co.in A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of all components with good resolution. apolloscientific.co.uk Detection is commonly achieved using a UV detector, set at a wavelength where the aromatic rings of the analyte exhibit strong absorbance, typically around 230-280 nm.
Validation of the developed HPLC method would be performed to ensure its reliability, and would assess parameters such as linearity, precision, accuracy, specificity, and sensitivity (limit of detection and quantification). nist.gov
Table 1: Proposed HPLC Method Parameters for this compound
| Parameter | Suggested Condition | Purpose |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column for separation of aromatic compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component; acid suppresses ionization of the analyte. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic solvent to elute the analyte from the nonpolar column. |
| Gradient | 10% B to 90% B over 15 min | Ensures separation of early and late eluting compounds. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns. |
| Column Temp. | 30 °C | Provides stable and reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
| Detector | UV-Vis Diode Array Detector (DAD) | Monitors absorbance, typically at ~254 nm, for detection and purity. |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. chemspider.com However, this compound possesses two polar functional groups—a carboxylic acid and a phenolic hydroxyl group—which make it non-volatile and prone to thermal degradation and adsorption within the GC system. Therefore, a chemical derivatization step is mandatory to convert these polar groups into more volatile and thermally stable moieties. google.com
The most common derivatization strategy for such compounds is silylation. mdpi.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective. They react with the active hydrogens of the carboxylic acid and hydroxyl groups to form trimethylsilyl (B98337) (TMS) esters and ethers, respectively. chemspider.commdpi.com This process significantly increases the volatility of the analyte, making it amenable to GC analysis.
Once derivatized, the sample is injected into the GC, where it is separated on a capillary column, typically one with a nonpolar stationary phase such as a dimethylpolysiloxane (e.g., DB-1 or HP-5ms). A temperature-programmed oven is used to facilitate the separation of components based on their boiling points and interactions with the stationary phase. A Flame Ionization Detector (FID) can be used for quantification.
Table 2: Typical GC Method Parameters for Derivatized this compound
| Step | Parameter | Description |
|---|---|---|
| Derivatization | Reagent: BSTFA with 1% TMCS | Silylates both hydroxyl and carboxylic acid groups to increase volatility. |
| Solvent: Pyridine (B92270) or Acetonitrile | Provides a suitable reaction medium. | |
| Condition: 60-80 °C for 30-60 min | Ensures complete reaction. | |
| GC System | Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm | A standard, nonpolar column suitable for a wide range of derivatized compounds. |
| Carrier Gas: Helium or Hydrogen | Mobile phase for carrying the analyte through the column. | |
| Inlet Temp.: 250 °C | Ensures rapid volatilization of the derivatized analyte. | |
| Oven Program: 100 °C (1 min), ramp to 280 °C at 15 °C/min | Temperature gradient to separate components based on boiling points. | |
| Detector: Flame Ionization Detector (FID) | Universal detector for organic compounds, providing quantitative data. |
Capillary Electrophoresis (CE) separates ions based on their electrophoretic mobility in an electric field. This technique offers high separation efficiency, short analysis times, and requires minimal sample and reagent volumes. For this compound, which contains an acidic carboxylic group and a weakly acidic phenolic group, Capillary Zone Electrophoresis (CZE) is the most direct mode of CE.
In CZE, a fused-silica capillary is filled with a background electrolyte (BGE), typically a buffer solution. At a pH above the pKa of the carboxylic acid (~4-5) and the phenol (B47542) (~9-10), the molecule will be negatively charged. When a voltage is applied across the capillary, these anions will migrate toward the positive electrode (anode). The separation of different components is achieved based on their unique charge-to-size ratios. The technique is particularly powerful for separating isomers that may have very similar properties in HPLC.
Table 3: Proposed Capillary Electrophoresis (CZE) Parameters
| Parameter | Suggested Condition | Purpose |
|---|---|---|
| Capillary | Fused-silica, 50 µm i.d., 50 cm total length | Standard capillary for CE separations. |
| Background Electrolyte | 25 mM Sodium Borate Buffer, pH 9.2 | Buffer system to maintain a constant pH and carry the current. At this pH, the analyte will be fully ionized. |
| Voltage | 20-25 kV | Driving force for the electrophoretic separation. |
| Temperature | 25 °C | Ensures reproducible migration times by controlling viscosity. |
| Injection | Hydrodynamic (pressure) injection | Introduces a small plug of the sample into the capillary. |
| Detection | UV detector at 214 nm or 254 nm | Monitors the absorbance of the analyte as it passes the detector window. |
Hyphenated Techniques for High-Sensitivity Detection and Structural Confirmation
While chromatographic techniques are excellent for separation, their coupling (hyphenation) with mass spectrometry provides an additional dimension of analysis, offering definitive structural information and unparalleled sensitivity.
The combination of HPLC with mass spectrometry (LC-MS) is a powerful tool for the analysis of complex samples. apolloscientific.co.uk For this compound, an electrospray ionization (ESI) source would typically be used, operating in negative ion mode (ESI-). In this mode, the analyte is deprotonated to form the [M-H]⁻ ion. Given the molecular formula C₈H₈O₃, the exact mass is 152.0473 g/mol . The primary ion observed in the mass spectrum would therefore be at a mass-to-charge ratio (m/z) of 151.040.
Tandem mass spectrometry (LC-MS/MS) provides even greater specificity and structural detail. In this technique, the [M-H]⁻ precursor ion (m/z 151) is selected and subjected to collision-induced dissociation (CID) to generate characteristic product ions. The fragmentation pattern is predictable based on the molecule's structure. A common fragmentation for a benzoic acid derivative is the neutral loss of carbon dioxide (CO₂, 44 Da), which would result in a major product ion at m/z 107.050. Monitoring this specific transition (151 → 107) in a Multiple Reaction Monitoring (MRM) experiment provides highly selective and sensitive quantification.
Table 4: Predicted LC-MS/MS Parameters and Transitions
| Parameter | Value | Description |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative | Most suitable for acidic compounds. |
| Precursor Ion [M-H]⁻ | m/z 151.04 | Deprotonated molecular ion of the analyte. |
| Primary Product Ion | m/z 107.05 | Resulting from the loss of CO₂ (44 Da) from the precursor ion. |
| MRM Transition | 151.04 → 107.05 | Specific transition monitored for highly selective quantification. |
GC-MS combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. As with standard GC, this compound must first be derivatized to its volatile TMS ether/ester. The resulting derivatized molecule would have a molecular weight of 296.5 g/mol (C₁₄H₂₄O₃Si₂).
In the mass spectrometer, typically using electron ionization (EI), the derivatized molecule will fragment in a reproducible pattern, creating a unique mass spectrum that serves as a chemical fingerprint. Based on data from similar compounds like the di-TMS derivative of 3-hydroxybenzoic acid, a characteristic fragmentation pattern can be predicted. mdpi.com The mass spectrum would be expected to show a molecular ion peak (M⁺•) at m/z 296. A prominent peak would likely be observed at m/z 281, corresponding to the loss of a methyl group ([M-15]⁺). Another significant fragment would be the ion at m/z 207, resulting from the loss of the COOTMS group. This fragmentation data provides definitive confirmation of the analyte's identity.
Table 5: Predicted Key Ions in GC-MS of Di-TMS-3-(3-Hydroxyphenyl)-2-methylbenzoic acid
| m/z (Mass-to-Charge Ratio) | Proposed Identity | Significance |
|---|---|---|
| 296 | [M]⁺• | Molecular ion, confirming the mass of the di-TMS derivative. |
| 281 | [M - CH₃]⁺ | Loss of a methyl group from a TMS moiety; a very common fragment. |
| 207 | [M - COOSi(CH₃)₃]⁺ | Loss of the trimethylsilyl carboxylate group. |
| 73 | [Si(CH₃)₃]⁺ | Characteristic ion for trimethylsilyl derivatives. |
Spectrophotometric Methods for Quantitative Analysis
Spectrophotometric methods, particularly UV-Vis spectroscopy, offer a straightforward and cost-effective approach for the quantitative analysis of aromatic compounds like this compound. The presence of the phenyl ring and hydroxyl and carboxyl functional groups results in characteristic absorption of ultraviolet light.
The quantitative determination by spectrophotometry is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. To perform a quantitative analysis, a calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax).
A generalized procedure for developing a spectrophotometric method would involve:
Preparation of a stock solution of highly purified this compound in a UV-transparent solvent.
Determination of the λmax by scanning the solution.
Preparation of a series of dilutions from the stock solution to create calibration standards.
Measurement of the absorbance of each standard at the determined λmax.
Plotting a calibration curve of absorbance versus concentration.
Measurement of the absorbance of the unknown sample and determination of its concentration using the calibration curve.
It is important to note that the presence of impurities with overlapping absorption spectra can interfere with the accuracy of spectrophotometric measurements. Therefore, this method is most reliable for the analysis of relatively pure samples or after chromatographic separation.
Development of Robust and Reproducible Analytical Assays for Research Applications
For research applications requiring high accuracy, precision, and selectivity, the development of a robust and reproducible analytical assay is crucial. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a commonly employed technique for the analysis of phenolic and benzoic acid compounds. thermofisher.com Commercial suppliers of this compound often report purity levels greater than 96.0% as determined by HPLC. thermofisher.com
The development and validation of a robust HPLC assay for this compound would involve the systematic optimization of several parameters to ensure the reliability of the results. Key validation parameters, as typically outlined by international guidelines, include:
Specificity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, or matrix components. This is typically assessed by analyzing placebo samples and stressed samples.
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is determined by analyzing a series of dilutions of a standard solution and performing a linear regression analysis of the peak area versus concentration.
Range: The concentration interval over which the method is shown to be precise, accurate, and linear.
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike-recovery studies, where a known amount of the pure analyte is added to a sample matrix and the recovery is calculated.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility (inter-laboratory precision). The precision is usually expressed as the relative standard deviation (RSD) of a series of measurements.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. Variations may include changes in mobile phase composition, pH, column temperature, and flow rate.
A hypothetical data table illustrating the validation parameters for a newly developed HPLC method for this compound is presented below. It is important to emphasize that these values are illustrative and would need to be determined experimentally.
Table 1: Illustrative Validation Parameters for a Hypothetical HPLC Assay of this compound
| Parameter | Acceptance Criteria | Hypothetical Result |
|---|---|---|
| Linearity (r²) | ≥ 0.995 | 0.999 |
| Range (µg/mL) | To be defined | 1 - 100 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (RSD%) | ||
| - Repeatability (Intra-day) | ≤ 2.0% | 0.8% |
| - Intermediate Precision (Inter-day) | ≤ 2.0% | 1.2% |
| LOD (µg/mL) | Reportable | 0.2 |
| LOQ (µg/mL) | Reportable | 0.7 |
| Robustness | No significant impact on results | Passed |
The development of such a validated assay is essential for the reliable quantification of this compound in various research contexts, including synthesis monitoring, purity assessment, and stability studies.
Future Research Directions and Translational Perspectives for 3 3 Hydroxyphenyl 2 Methylbenzoic Acid
Exploration of Undiscovered Biological Targets and Mechanisms of Action
No published studies were identified that investigate the biological activity of 3-(3-Hydroxyphenyl)-2-methylbenzoic acid.
Application in Material Science or other Non-Biological Domains
There is no available literature detailing the use or potential use of this compound in material science or other non-biological fields.
Development of Advanced Synthetic Methodologies for Sustainable Production
While general methods for synthesizing biphenyl (B1667301) compounds exist, such as Suzuki-Miyaura coupling, no papers specifically describing the sustainable or advanced synthesis of this compound were found.
Design of Next-Generation Analogues with Tailored Activities and Specificity
The design of next-generation analogues requires baseline data on the parent compound's structure-activity relationship (SAR), which is not available for this compound.
Q & A
Q. What are the recommended synthetic routes for 3-(3-Hydroxyphenyl)-2-methylbenzoic acid, and what challenges arise during its preparation?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling 3-hydroxybenzylamine derivatives with 2-methylbenzoic acid using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . Challenges include steric hindrance from the methyl and hydroxyphenyl groups, which may reduce reaction efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended to isolate the product. Validate purity using HPLC (C18 column, UV detection at 254 nm) and NMR (δ 2.3 ppm for methyl group; aromatic protons at δ 6.8–7.4 ppm) .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodological Answer :
- Safety Protocols : Wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust; use fume hoods for weighing. In case of skin contact, wash with soap and water for 15 minutes .
- Storage : Store in amber glass vials at 2–8°C under inert gas (e.g., argon) to prevent oxidation. Stability tests suggest degradation <5% over 6 months under these conditions .
Q. What analytical techniques are critical for characterizing this compound and confirming its structural integrity?
- Methodological Answer :
- HPLC : Use a C18 reverse-phase column with a mobile phase of 0.1% formic acid in water/acetonitrile (70:30 v/v). Retention time ~8.2 minutes .
- NMR : Key signals include a singlet for the methyl group (²H integration, δ 2.3 ppm) and aromatic protons (δ 6.8–7.4 ppm). Compare with reference spectra for ortho-substituted benzoic acids .
- Mass Spectrometry : ESI-MS in negative mode shows [M−H]⁻ peak at m/z 241.1 (calculated for C₁₄H₁₂O₃) .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data observed across different experimental models?
- Methodological Answer : Discrepancies may arise from solubility differences (e.g., DMSO vs. aqueous buffers) or metabolite variability. For example, polyphenol metabolites like 3-(3-Hydroxyphenyl)propanoic acid exhibit concentration-dependent effects on amyloid-β aggregation (IC₅₀ = 100 µM in vitro) . To address contradictions:
Standardize solvent systems (e.g., use ≤0.1% DMSO in cell assays).
Validate metabolic stability using liver microsomes or gut microbiota models .
Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cellular uptake studies) .
Q. What experimental designs are optimal for assessing the compound’s role in modulating oxidative stress or bone resorption?
- Methodological Answer :
- Oxidative Stress :
- Use rat erythrocytes exposed to cadmium (10 µM) and measure malondialdehyde (MDA) levels via thiobarbituric acid assay. Include 500 nM of the compound to assess reduction in MDA .
- Evaluate catalase (CAT) and superoxide dismutase (SOD) activities spectrophotometrically .
- Bone Resorption :
- Differentiate RAW 264.7 cells with RANKL (50 ng/mL) and treat with 0.1 mg/mL of the compound. Quantify osteoclast activity via hydroxyapatite resorption pits (toluidine blue staining) .
Q. How does the compound’s structural modification influence its pharmacokinetic profile and tissue-specific bioavailability?
- Methodological Answer :
- Structural Factors : The methyl group at position 2 and hydroxyl at position 3’ enhance lipophilicity (logP ~2.8), favoring blood-brain barrier penetration. Compare with 3-(3-Hydroxyphenyl)propanoic acid (logP ~1.5), which accumulates in the brain at 5 µg/g tissue in rat models .
- Pharmacokinetics : Conduct ADME studies in Sprague-Dawley rats (IV/oral dosing). Plasma half-life (t₁/₂) can be estimated via LC-MS/MS. Expect hepatic glucuronidation (UGT1A6/1A9 isoforms) based on analogous compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
